molecular formula C8H10N2OS B6590074 N'-[(thiophen-2-yl)methylidene]propanehydrazide CAS No. 1002841-94-2

N'-[(thiophen-2-yl)methylidene]propanehydrazide

Cat. No. B6590074
CAS RN: 1002841-94-2
M. Wt: 182.2
InChI Key:
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Description

N-[(Thiophen-2-yl)methylidene]propanehydrazide (N-TMPH) is a type of hydrazide, which is a chemical compound containing two nitrogen atoms and two hydrogen atoms connected by a single bond. It is a member of the thiophene family of heterocyclic compounds, and is considered to be a promising drug candidate for various diseases due to its ability to interact with a wide range of biological targets. N-TMPH has been studied extensively in the past few decades, and has been found to have a wide range of therapeutic applications.

Scientific Research Applications

N'-[(thiophen-2-yl)methylidene]propanehydrazide has a wide range of scientific research applications. It has been studied for its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammation process. This compound has also been studied for its ability to inhibit the growth of cancer cells, as well as its potential to be used as an anti-infective agent. Additionally, this compound has been studied for its potential to be used as an anticoagulant, as well as its potential to be used as an anti-diabetic agent.

Mechanism of Action

The mechanism of action of N'-[(thiophen-2-yl)methylidene]propanehydrazide is not yet fully understood. However, it is believed that this compound is able to interact with a wide range of biological targets, including enzymes, proteins, and receptors. It is believed that this compound is able to bind to these targets, which then leads to the inhibition of their activity. Additionally, this compound is believed to be able to interact with DNA, which may lead to the inhibition of gene expression.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammation process. Additionally, this compound has been found to inhibit the growth of cancer cells, as well as its potential to be used as an anti-infective agent. This compound has also been found to have anticoagulant and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

N'-[(thiophen-2-yl)methylidene]propanehydrazide is a promising drug candidate for various diseases due to its ability to interact with a wide range of biological targets. However, there are some advantages and limitations to using this compound in laboratory experiments. One advantage is that this compound is relatively easy to synthesize in a laboratory setting. Additionally, this compound can be used in a wide range of experiments, including those involving enzymes, proteins, and receptors. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and it is not known if it is able to interact with DNA. Additionally, this compound is not yet approved for use in humans, and further research is needed to determine its safety and efficacy.

Future Directions

Despite the potential of N'-[(thiophen-2-yl)methylidene]propanehydrazide, more research is needed to determine its full potential. One possible future direction is to further investigate the mechanism of action of this compound, as well as its ability to interact with DNA. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Finally, further research is needed to explore the potential of this compound as an anti-infective agent, as well as its potential to be used as an anticoagulant and anti-diabetic agent.

Synthesis Methods

N'-[(thiophen-2-yl)methylidene]propanehydrazide can be synthesized in a two-step process. In the first step, the thiophene ring is synthesized by reacting thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of an acid catalyst. In the second step, the thiophene ring is reacted with propanehydrazide to form this compound. This two-step process is relatively simple and can be carried out in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(thiophen-2-yl)methylidene]propanehydrazide involves the condensation of thiophene-2-carbaldehyde with propanehydrazide in the presence of a suitable catalyst.", "Starting Materials": [ "Thiophene-2-carbaldehyde", "Propanehydrazide", "Catalyst" ], "Reaction": [ "Thiophene-2-carbaldehyde is added to a solution of propanehydrazide in a suitable solvent.", "The reaction mixture is heated under reflux in the presence of a suitable catalyst.", "The reaction progress is monitored by TLC or other suitable analytical techniques.", "After completion of the reaction, the solvent is removed under reduced pressure.", "The crude product is purified by column chromatography or recrystallization to obtain the desired product, N-[(thiophen-2-yl)methylidene]propanehydrazide." ] }

CAS RN

1002841-94-2

Molecular Formula

C8H10N2OS

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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